molecular formula C14H17ClN6O3S B3006302 3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide CAS No. 1370592-49-6

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide

Cat. No.: B3006302
CAS No.: 1370592-49-6
M. Wt: 384.84
InChI Key: FBHCKQAIMPSQGY-UHFFFAOYSA-N
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Description

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide is a complex organic compound with the molecular formula C14H17ClN6O3S and a molecular weight of 384.84 g/mol . This compound is characterized by the presence of a pyrazole ring, a piperazine ring, and a sulfonyl group, making it a versatile molecule in various chemical and biological applications.

Mechanism of Action

Target of Action

The compound “3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide” has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation. In the case of Leishmania aethiopica, the compound displayed superior antipromastigote activity . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Biochemical Pathways

The compound’s potent antileishmanial and antimalarial activities suggest that it may interfere with the biochemical pathways essential for the survival and proliferation of leishmania and plasmodium species .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it may have favorable pharmacokinetic properties that allow it to reach its targets in effective concentrations .

Result of Action

The compound’s action results in the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . Specifically, the compound displayed superior antipromastigote activity against Leishmania aethiopica . Furthermore, the compound elicited better inhibition effects against Plasmodium berghei .

Preparation Methods

One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide has several scientific research applications:

Biological Activity

3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide is a synthetic compound with significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H17ClN6O3S
  • Molecular Weight : 384.84 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole ring substituted with a piperazine moiety and a sulfonyl group, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits potent antileishmanial and antimalarial properties. Studies have shown its effectiveness against Leishmania aethiopica and Plasmodium berghei, with mechanisms involving the inhibition of growth and proliferation of these pathogens.

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance, compounds structurally related to pyrazoles have shown broad-spectrum antitumor activity, with some exhibiting GI50 values in the nanomolar range against leukemia cell lines .

The biological activity of this compound is linked to its ability to interfere with key biochemical pathways in target organisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes critical for the survival of pathogens.
  • Disruption of Cellular Processes : The interaction with cellular receptors or pathways can lead to apoptosis in cancer cells or disruption in the life cycle of parasites.

Case Study 1: Antileishmanial Activity

In a study evaluating various pyrazole derivatives, this compound was found to have superior antipromastigote activity against Leishmania aethiopica. The compound inhibited promastigote growth at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent for leishmaniasis.

Case Study 2: Anticancer Activity

A series of compounds, including those based on the pyrazole scaffold, were screened for antitumor activity by the National Cancer Institute (NCI). The results indicated that several derivatives exhibited significant cytotoxicity against various cancer cell lines, with particular efficacy noted against leukemia subpanels. The most active compounds showed GI50 values below 0.1 µM, suggesting high potency .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffective Concentration (µg/mL)Reference
AntileishmanialLeishmania aethiopica10
AntimalarialPlasmodium bergheiNot specified
AntitumorVarious cancer cell lines<0.1

Future Directions

Ongoing research is necessary to further elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In vivo efficacy : Evaluating the therapeutic potential in animal models.
  • Mechanistic studies : Understanding the specific biochemical pathways affected by this compound.
  • Development of derivatives : Synthesizing new analogs to enhance potency and reduce toxicity.

Properties

IUPAC Name

5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-1H-pyrazole-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN6O3S/c15-11-3-1-2-4-12(11)20-5-7-21(8-6-20)25(23,24)14-10(9-17-19-14)13(22)18-16/h1-4,9H,5-8,16H2,(H,17,19)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHCKQAIMPSQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)S(=O)(=O)C3=C(C=NN3)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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